4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole
Overview
Description
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. It is characterized by the presence of a bromine atom and a methyl group attached to the benzothiadiazole core.
Mechanism of Action
Target of Action
4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors . The primary targets of this compound are the aryl donor groups that constitute part of the hole orbital .
Mode of Action
The compound operates through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .
Biochemical Pathways
The compound’s interaction with its targets results in changes to the optoelectronic and photophysical properties of the photocatalyst . These changes affect the photocatalytic applications of the compound, which have been researched for use in heterogeneous systems involving BTZ-containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .
Result of Action
The compound’s action results in systematic modifications to the photocatalyst’s optoelectronic and photophysical properties . These modifications enable the compound to be used in photovoltaics or as fluorescent sensors . The compound has also been researched for its potential use as a visible-light organophotocatalyst .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Biochemical Analysis
Biochemical Properties
It is known that benzothiadiazole derivatives can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to cross cellular membranes and exert a broad spectrum of biological activities
Molecular Mechanism
It is known that benzothiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole typically involves the bromination of 5-Methylbenzo[c][1,2,5]thiadiazole. One common method involves the reaction of 4-bromobenzene-1,2-diamine with sulfur and a suitable oxidizing agent to form the benzothiadiazole core, followed by methylation at the 5-position . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzothiadiazole, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial activities.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-broMo-7-Methylbenzo[c][1,2,5]thiadiazole
- 5-Methylbenzo[c][1,2,5]thiadiazole
- 4,7-Dibromo-5-Methylbenzo[c][1,2,5]thiadiazole
Uniqueness
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic characteristics .
Properties
IUPAC Name |
4-bromo-5-methyl-2,1,3-benzothiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNQPXDNRZEPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277845 | |
Record name | 4-Bromo-5-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2255-81-4 | |
Record name | 4-Bromo-5-methyl-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2255-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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